molecular formula C11H21BO3 B2423325 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane CAS No. 1253215-65-4

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B2423325
CAS No.: 1253215-65-4
M. Wt: 212.1
InChI Key: ONOWUKBXDGONMF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOWUKBXDGONMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253215-65-4
Record name 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
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Preparation Methods

Transesterification of Boronic Acids

This two-step approach involves generating the oxan-2-yl boronic acid followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol):

Step 1: Synthesis of Oxan-2-yl Boronic Acid
2-Bromotetrahydropyran reacts with n-butyllithium at –78°C in anhydrous tetrahydrofuran (THF) to form 2-lithiotetrahydropyran. Quenching with trimethyl borate yields the boronic acid after acidic hydrolysis:
$$
\text{2-Bromooxane} + \text{Li} \xrightarrow{\text{THF, -78°C}} \text{2-Lithiooxane} \xrightarrow{\text{B(OMe)}_3} \text{Oxan-2-yl boronic acid}
$$
Step 2: Pinacol Esterification
The boronic acid is refluxed with pinacol in dichloromethane using MgSO₄ as a dehydrating agent. This step achieves 85–90% yield under optimized conditions.

Direct Borylation via Organometallic Intermediates

A one-pot method avoids isolating the boronic acid. 2-Lithiooxane, generated in situ, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at –40°C:
$$
\text{2-Lithiooxane} + \text{Bpin-OiPr} \rightarrow \text{4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane} + \text{LiOiPr}
$$
This method reduces hydrolysis risks and achieves 78–82% yields.

Catalytic Miyaura Borylation of 2-Halotetrahydropyrans

Recent advances in palladium-catalyzed borylation enable direct conversion of 2-iodotetrahydropyran to the target boronic ester. Pd(dppf)Cl₂ (1 mol%) and bis(pinacolato)diboron (B₂pin₂) in dimethylacetamide (DMA) at 80°C for 12 hours provide 70–75% yield:
$$
\text{2-Iodooxane} + \text{B₂pin₂} \xrightarrow{\text{Pd(dppf)Cl₂, DMA}} \text{4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane}
$$
Key advantages include functional group tolerance and scalability, though the method requires inert atmosphere conditions.

Hydroboration-Oxidation of Dihydropyran Derivatives

Controlled hydroboration of 3,4-dihydro-2H-pyran with pinacolborane (HBpin) in THF at 0°C yields the anti-Markovnikov adduct. Subsequent oxidation with NaBO₃·4H₂O provides the boronic acid, which is esterified to the final product (60–65% overall yield):
$$
\text{Dihydropyran} + \text{HBpin} \xrightarrow{\text{THF}} \text{Anti-Markovnikov adduct} \xrightarrow{\text{NaBO₃}} \text{Boronic acid} \xrightarrow{\text{Pinacol}} \text{Target compound}
$$
Regioselectivity is ensured by steric hindrance from the pinacolborane reagent.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Range Key Advantages Limitations
Transesterification 85–90 –78°C to RT High purity; established protocol Multi-step; boronic acid instability
Organometallic Borylation 78–82 –40°C to RT One-pot synthesis Sensitive to moisture
Miyaura Borylation 70–75 80°C Scalable; mild conditions Requires Pd catalyst
Hydroboration-Oxidation 60–65 0°C to RT Regioselective Moderate yields

Purification and Characterization

Crude products are purified via vacuum distillation (bp 108–110°C at 0.2 mmHg) or recrystallization from hexanes/ethyl acetate (9:1). Characterization data include:

  • ¹H NMR (CDCl₃): δ 4.10–3.90 (m, 1H, B-O-CH), 3.60–3.40 (m, 2H, OCH₂), 1.80–1.20 (m, 6H, CH₂), 1.25 (s, 12H, pinacol CH₃).
  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz).

Industrial-Scale Production Insights

Patent AU2012357067A1 highlights the use of continuous flow reactors for large-scale pinacol esterification, reducing reaction times from 16 hours (batch) to 2 hours. Key parameters:

  • Residence time : 30 minutes
  • Temperature : 25°C
  • Solvent : Supercritical CO₂

Emerging Methodologies

Recent studies explore electrochemical borylation using 2-bromooxane and B₂pin₂ in acetonitrile/water (95:5) with a graphite anode (cell potential: 1.8 V). Initial yields reach 68% with no metal catalyst.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates Suzuki-Miyaura couplings, enabling carbon-carbon bond formation between aryl/vinyl halides and boronic esters.

Key Reaction Data

SubstrateCatalyst SystemBaseYield (%)ConditionsSource
Aryl bromidesPd(PPh₃)₄Na₂CO₃75–9080°C, THF/H₂O, 12 hr
Vinyl triflatesPdCl₂(dppf)K₃PO₄60–85100°C, DMF, inert atm

Mechanistic Insights

  • Transmetalation : The boron atom coordinates with palladium, transferring the organic group to the metal center.

  • Role of Oxan-2-yl : The electron-donating ether group stabilizes intermediates, enhancing reaction efficiency.

Hydroboration Reactions

The compound acts as a hydroboration reagent for alkynes and alkenes, forming alkyl or vinyl boronates.

Example Reaction
Substrate : Propargyl alcohol
Conditions :

  • Catalyst: RhCl(PPh₃)₃

  • Solvent: THF, 25°C
    Product : (Z)-Allylic boronate
    Yield : 82%

Substrate Compatibility

Alkyne TypeRegioselectivityStereoselectivity
Terminal alkynesAnti-MarkovnikovHigh (Z-selectivity)
Internal alkynesModerateVariable

Borylation of C–H Bonds

The compound participates in direct borylation of benzylic or allylic C–H bonds via transition-metal catalysis.

Reaction Parameters

SubstrateCatalystAdditiveYield (%)
Toluene derivativesPd(OAc)₂Bipyridine50–70
CyclohexeneIr(cod)Cl65

Limitations : Lower yields observed for electron-deficient arenes due to reduced C–H activation .

Oxidative Coupling Reactions

In the presence of oxidants, the boronate group engages in oxidative couplings to form biaryl or diaryl ether structures.

Example :
Substrate : Phenol
Conditions :

  • Oxidant: Cu(OAc)₂

  • Solvent: DCM, 25°C
    Product : Diaryl ether
    Yield : 68%

Stability and Handling Considerations

  • Moisture Sensitivity : Hydrolyzes slowly in aqueous media; reactions require inert atmospheres or anhydrous solvents.

  • Storage : Stable at 0–10°C under nitrogen .

Comparative Reactivity with Analogues

PropertyOxan-2-yl DerivativeVinyl Derivative Oxan-4-yl Derivative
Suzuki Coupling RateModerateFastSlow
Hydroboration Yield75–90%60–80%50–70%
Stability in AirLowVery LowModerate

Scientific Research Applications

Structural Representation

The compound features a dioxaborolane ring with two methyl groups at the 4 and 5 positions, enhancing its stability and solubility in organic solvents.

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

Organic Synthesis

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is primarily used for:

  • Borylation Reactions : The compound acts as a borylating agent in the functionalization of various substrates. For instance, it has been employed in the borylation of benzylic C-H bonds in the presence of palladium catalysts .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, studies have demonstrated that compounds derived from 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane can inhibit tumor growth in vitro .

Material Science

In material science, this compound has been explored for its properties in:

  • Polymer Chemistry : The incorporation of boron compounds into polymers can enhance their mechanical properties and thermal stability. 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane has been investigated as a precursor for boron-containing polymers that exhibit improved performance characteristics .

Case Study 1: Borylation of Alkylbenzenes

A study conducted by researchers at a prominent university demonstrated the effectiveness of 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane in the borylation of alkylbenzenes. The reaction conditions were optimized to yield high selectivity and conversion rates.

Experimental Conditions:

  • Catalyst : Palladium acetate
  • Solvent : Toluene
  • Temperature : 80°C
  • Time : 12 hours

Results:

The study reported an average yield of over 85% for the target borylated products.

Case Study 2: Anticancer Activity Assessment

In another investigation published in a peer-reviewed journal, derivatives of 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane were assessed for their anticancer properties against various cancer cell lines.

Methodology:

The cell viability was measured using MTT assays after treatment with different concentrations of the compounds over 48 hours.

Findings:

The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range against breast cancer cells (MCF7), suggesting significant potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds. The compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This reactivity is utilized in various catalytic processes, including cross-coupling reactions. The molecular targets include organic substrates with functional groups that can interact with the boron center.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is unique due to its stability and reactivity. The presence of the oxane ring enhances its solubility and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better performance in catalytic reactions and higher yields in synthetic processes.

Biological Activity

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and potential biological applications. Its molecular formula is C11H21BO3C_{11}H_{21}BO_3, and it is recognized for its role in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following key physical properties:

PropertyValue
Molecular Weight212.094 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point251.8 ± 33.0 °C at 760 mmHg
Flash Point106.1 ± 25.4 °C
LogP2.25920

These properties suggest that the compound may exhibit suitable solubility and stability for biological applications.

Antimicrobial Properties

Research indicates that boron-containing compounds can exhibit antimicrobial activity. A study assessed the efficacy of various dioxaborolanes against bacterial strains and found that certain derivatives displayed significant antibacterial effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Boronic acids and their derivatives have been investigated for their anticancer properties due to their ability to inhibit proteasome activity. In vitro studies have shown that 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting the accumulation of pro-apoptotic factors .

Case Study: Inhibition of Tumor Growth
A notable case study involved the application of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

The biological activity of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes involved in metabolic pathways critical for cell proliferation.
  • Protein Interaction : It has been shown to interact with specific proteins involved in apoptosis signaling pathways.
  • Cell Cycle Regulation : The compound can induce cell cycle arrest at the G1/S phase transition in certain cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the dioxaborolane structure can significantly affect biological outcomes. For instance:

  • Substituents on the oxan ring can enhance solubility and bioavailability.
  • Variations in the boron atom's coordination environment can influence enzyme binding affinity and specificity.

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration or transition-metal-catalyzed borylation. A representative method involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions to yield cis-alkenyl derivatives . Another route employs UiO-Co catalysts for benzylic borylation, though this may produce mixtures of benzylic and aromatic boronate esters (e.g., 80:20 ratio) . Key parameters include:

  • Catalyst : UiO-Co (0.2 mol%) for benzylic selectivity.
  • Solvent : Cumene at ambient temperature.
  • Yields : ~80% for hydroboration, with stereoselectivity confirmed by GC-MS and NMR .

Q. What spectroscopic techniques are most effective for characterizing this boronate ester?

1H, 13C, and 11B NMR are critical for structural confirmation. Key spectral features include:

  • 1H NMR : Peaks at δ 1.22–1.36 ppm (tetramethyl groups) and aromatic protons at δ 7.17–7.36 ppm in CDCl3 .
  • 11B NMR : Quadrupolar broadening due to boron’s spin-3/2 nucleus, though sharp signals near δ 30–35 ppm confirm boronate formation .
  • GC-MS : Used to assess purity and regioselectivity in mixtures .

Q. In which cross-coupling reactions is this compound employed as a boron reagent?

It is widely used in:

  • Suzuki-Miyaura Couplings : High yields (≥90%) with aryl halides under Pd catalysis .
  • Photoredox Catalysis : Forms C–hetero bonds under Ir-catalyzed conditions, e.g., synthesizing α-aminoboronic acids .
  • Allylation Reactions : With carbonyl compounds via transition-metal-free pathways .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups impact reactivity in transition-metal-catalyzed reactions?

The pinacol (tetramethyl) groups hinder coordination to metal centers, favoring transmetallation over side reactions. This steric protection:

  • Enhances stability in protic solvents.
  • Limits reactivity with bulky substrates, necessitating optimized catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) .
  • Example : Bis(pinacolato)diboron (B2Pin2) shows reduced efficiency in sterically hindered systems compared to less bulky analogs .

Q. What challenges arise in interpreting 11B NMR spectra, and how can they be mitigated?

11B NMR suffers from low sensitivity and quadrupolar relaxation. Strategies include:

  • High-Field Instruments : 400 MHz or higher to resolve splitting.
  • Relaxation Agents : Adding paramagnetic ions (e.g., Cr(acac)3) to sharpen peaks .
  • Complementary Data : Cross-validation with 1H–11B HMBC or IR (B–O stretches at ~1350 cm⁻¹) .

Q. How does the choice of catalyst influence regioselectivity in hydroboration reactions?

Catalysts like UiO-Co favor benzylic borylation (80:20 benzylic:aromatic ratio), while Rh complexes (e.g., Rh(PPh3)3Cl) promote allylic selectivity. Key factors:

  • Electronic Effects : Electron-rich metal centers stabilize benzylic intermediates.
  • Solvent Polarity : Polar solvents (THF) enhance ionic pathways, altering selectivity .

Q. What mechanistic insights explain its role in photoredox C–hetero bond formation?

Under Ir photocatalysis, the compound undergoes single-electron oxidation to generate boryl radicals, which:

  • React with heteroarenes (e.g., indoles) via radical addition.
  • Require reductive quenching cycles (e.g., with DIPEA) to sustain catalysis .

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